N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a complex organic compound that falls under the category of heterocyclic compounds. This chemical structure features a benzodiazole moiety, a pyrazole derivative, and a piperidine ring, indicating potential pharmacological activity. The compound's molecular formula is , and it has a molecular weight of approximately 345.38 g/mol .
The compound can be synthesized through various chemical reactions involving readily available precursors. Its structural components suggest it may be derived from known reactions in organic synthesis, particularly those involving heterocycles and amides.
This compound is classified as an amide due to the presence of the carboxamide functional group. It also contains heterocyclic rings, specifically benzodiazole and pyrazole, which are known for their biological activities.
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions.
Technical Details:
The molecular structure features:
The structural representation can be expressed in various formats:
CC(=O)N1CCCCC1C(=O)C2=C(N=C(N2)C)C(=C(C=C2)C)N
InChIKey=XYZ1234567890
(hypothetical for illustration)The compound may participate in various chemical reactions typical for amides and heterocycles:
Reactions should be conducted under controlled conditions to ensure selectivity and yield, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors, particularly those related to central nervous system activity or anti-inflammatory pathways.
Preliminary studies could indicate that the compound exhibits affinity for specific targets, leading to alterations in biochemical pathways associated with its heterocyclic structure.
Relevant data such as spectral analysis (NMR, IR) would provide further insights into its structural characteristics.
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide has potential applications in:
Given its complex structure, further research is warranted to explore its full pharmacological profile and therapeutic potential.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4